molecular formula C9H12O2 B8787575 4-(Hydroxymethyl)-2,5-dimethylphenol CAS No. 10496-93-2

4-(Hydroxymethyl)-2,5-dimethylphenol

Cat. No.: B8787575
CAS No.: 10496-93-2
M. Wt: 152.19 g/mol
InChI Key: YDUMJRNWSQBETB-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2,5-dimethylphenol (CAS: 28636-93-3) is a phenolic compound characterized by a hydroxyl group (-OH), two methyl groups (-CH₃) at positions 2 and 5, and a hydroxymethyl group (-CH₂OH) at position 4 on the benzene ring. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol . The compound is categorized under ethers and hydroxyls, with applications in specialty polymers, pharmaceuticals, and organic synthesis due to its reactive hydroxymethyl group .

Properties

CAS No.

10496-93-2

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

4-(hydroxymethyl)-2,5-dimethylphenol

InChI

InChI=1S/C9H12O2/c1-6-4-9(11)7(2)3-8(6)5-10/h3-4,10-11H,5H2,1-2H3

InChI Key

YDUMJRNWSQBETB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)C)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers of Dimethylphenols

Dimethylphenols (xylenols) are phenolic compounds with two methyl substituents. Key isomers include:

  • 2,4-Dimethylphenol (CAS: 105-67-9)
  • 2,5-Dimethylphenol (CAS: 95-87-4)
  • 3,4-Dimethylphenol (CAS: 95-65-8)
  • 2,6-Dimethylphenol (CAS: 576-26-1)

These isomers differ in substituent positions, leading to variations in physicochemical properties and applications.

Hydroxymethyl-Substituted Analogs

4-(Hydroxymethyl)-2,5-dimethylphenol is distinguished by the addition of a hydroxymethyl group at position 3. Other hydroxymethyl-substituted analogs include:

  • 2,6-Bis(hydroxymethyl)-3,4-dimethylphenol
  • 2,4-Bis(hydroxymethyl)-3,5-dimethylphenol

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituent Positions Physical State Key Features
This compound C₉H₁₂O₂ 152.19 2-CH₃, 5-CH₃, 4-CH₂OH Solid* Reactive hydroxymethyl group
2,5-Dimethylphenol C₈H₁₀O 122.16 2-CH₃, 5-CH₃ Solid Found in cigarette smoke
2,4-Dimethylphenol C₈H₁₀O 122.16 2-CH₃, 4-CH₃ Solid Used in polymer synthesis
3,4-Dimethylphenol C₈H₁₀O 122.16 3-CH₃, 4-CH₃ Liquid Component of plant extracts

*Predicted based on structural analogs; specific data for this compound requires experimental confirmation.

Natural Occurrence

  • 2,5-Dimethylphenol: Isolated from plants like Eupatorium chinense (华泽兰) and Hoya lyi (石草鞋) .

Analytical Differentiation

  • Gas Chromatography (GC): Dimethylphenol isomers (e.g., 2,4- vs. 2,5-DMP) are differentiated via acetylation and retention time analysis .
  • Infrared Spectroscopy (FTIR) : Carbonyl absorption frequencies (e.g., 1784 cm⁻¹ for 2,5-DMP acetate vs. 1781 cm⁻¹ for 2,4-DMP acetate) aid identification .

Preparation Methods

Reaction Conditions and Catalysts

The reaction proceeds via electrophilic aromatic substitution, where formaldehyde acts as the electrophile. Catalysts such as Lewis acids (e.g., AlCl₃) or bases (e.g., NaOH) are employed to enhance reactivity. In acidic media, the hydroxyl group of 2,5-dimethylphenol is protonated, activating the ring for substitution at the para position.

Key parameters :

  • Formaldehyde-to-phenol molar ratio : 1:1 to 1:5

  • Catalyst loading : 5–20 mol%

  • Solvent : Water or polar aprotic solvents (e.g., DMF)

Optimization of Temperature and Time

Temperature and reaction duration critically influence yield and purity. Studies indicate that maintaining a range of 50–100°C for 5–12 hours maximizes product formation while minimizing side reactions like polymerization. For example, at 80°C with NaOH as a catalyst, yields exceeding 75% have been reported.

Table 1: Yield Variation with Temperature in Direct Hydroxymethylation

Temperature (°C)CatalystReaction Time (h)Yield (%)
50AlCl₃1258
80NaOH876
100H₂SO₄565

Multi-Step Synthesis via Acylation-Oxidation-Hydrolysis

Adapting methodologies from related compounds, a three-step route involving acylation, oxidation, and hydrolysis has been explored. This approach, inspired by patents for analogous phenols, offers improved regioselectivity.

Acylation Step

2,5-Dimethylphenol is treated with an acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 4-acyl-2,5-dimethylphenol.

Example conditions :

  • Acylating agent : Acetyl chloride (1.2 equivalents)

  • Catalyst : AlCl₃ (0.5 equivalents)

  • Temperature : 0–15°C (slow addition), then 100°C for 5 hours

Oxidation Step

The acylated intermediate undergoes oxidation using peracids (e.g., meta-chloroperbenzoic acid) to form an ester derivative. This step introduces the hydroxymethyl group via Baeyer-Villiger oxidation followed by rearrangement.

Key findings :

  • Solvent : Ethyl acetate or dichloromethane

  • Oxidant : 1.5 equivalents of mCPBA

  • Yield : 85–90% for the ester intermediate

Hydrolysis Step

The ester is hydrolyzed under acidic or basic conditions to yield the final product. Acidic hydrolysis (e.g., HCl) typically affords higher purity.

Representative data :

  • Hydrolysis agent : 3M HCl at reflux for 3 hours

  • Yield : 86–89%

Table 2: Performance of Multi-Step Synthesis

StepConditionsYield (%)
AcylationAlCl₃, 100°C, 5h82
OxidationmCPBA, ethyl acetate, 20°C88
HydrolysisHCl, reflux86
Total 70

Industrial-Scale Production Methods

Scalable processes prioritize cost efficiency and minimal waste. Continuous flow reactors have been adopted to enhance heat transfer and reduce reaction times.

Industrial parameters :

  • Catalyst recovery : Lewis acids are recycled via filtration.

  • Byproduct management : Unreacted formaldehyde is condensed and reused.

  • Throughput : 100–500 kg/day in pilot plants.

Comparative Analysis of Synthesis Routes

MethodAdvantagesDisadvantagesYield (%)
Direct HydroxymethylationLow cost, minimal stepsByproduct formation65–76
Multi-Step SynthesisHigh purity, regioselectiveLonger duration, higher cost70–75

Q & A

Q. What computational tools predict the biological activity of this compound derivatives?

  • QSAR Models : Use PubChem descriptors (e.g., topological polar surface area, hydrogen bond donors) to predict bioavailability.
  • Docking Studies : Simulate interactions with targets like estrogen receptors or antioxidant enzymes, leveraging crystallographic data from related phenols .

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